molecular formula C17H12F2N4O2 B2919747 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1007923-63-8

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2919747
CAS No.: 1007923-63-8
M. Wt: 342.306
InChI Key: QMAQZKYHYTUPNA-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a benzyl group at position 1 and a 3,4-difluorophenyl moiety at position 5. The fused triazole-pyrrolidine-dione system imparts rigidity, while the substituents modulate electronic and steric properties.

Properties

IUPAC Name

3-benzyl-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-12-7-6-11(8-13(12)19)23-16(24)14-15(17(23)25)22(21-20-14)9-10-4-2-1-3-5-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAQZKYHYTUPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be achieved through a multi-step process involving cycloaddition reactions. One common approach involves the use of primary amines, 1,3-dicarbonyl compounds, and tosyl azide as starting materials. The reaction proceeds via a cycloaddition mechanism under metal-free conditions, often promoted by acetic acid . Another method involves the reduction of ester functional groups to aldehydes using lithium tri-tert-butoxyaluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of environmentally friendly solvents such as water and weak bases like TMEDA (tetramethylethylenediamine) can enhance the sustainability of the process . Additionally, optimizing reaction conditions to achieve high yields and regioselectivity is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce aldehydes .

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds with amino acids in the active sites of enzymes, thereby inhibiting their activity . This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 1-Benzyl-5-(3,4-difluorophenyl)-pyrrolo-triazole-dione - 1-Benzyl
- 5-(3,4-difluorophenyl)
C₁₇H₁₂F₂N₄O₂* ~342 (estimated) - High electronegativity from fluorine
- Moderate lipophilicity
Analog 1 : 1-(2-Chlorobenzyl)-5-(4-ethylphenyl)-pyrrolo-triazole-dione - 1-(2-Chlorobenzyl)
- 5-(4-Ethylphenyl)
C₁₉H₁₇ClN₄O₂ 368.8 - Chlorine increases lipophilicity
- Ethylphenyl enhances steric bulk
Analog 2 : 5-(3-Fluorophenyl)-1-(methoxybenzylidene-substituted)-pyrrolo-triazole-dione - 5-(3-Fluorophenyl)
- Methoxybenzylidene
C₃₄H₂₈FN₇O₅ ~657 (estimated) - Extended conjugation from benzylidene
- Methoxy groups improve solubility
Analog 3 : 1-(4-Chlorobenzylidene)-5-(2,6-dimethylphenyl)-pyrrolo-triazole-dione - 1-(4-Chlorobenzylidene)
- 5-(2,6-Dimethylphenyl)
C₃₄H₃₀Cl₂N₆O₃ 641.5 - Chlorine and methyl groups enhance stability
- High steric hindrance

*Estimated molecular formula/weight based on structural analysis.

Electronic and Steric Effects

  • Fluorine vs.
  • Substituent Positioning : The 3,4-difluoro configuration in the target may enhance π-π stacking compared to Analog 2’s 3-fluorophenyl, which lacks ortho-substituents .
  • Benzyl vs. Benzylidene : The target’s benzyl group lacks the conjugated double bond present in Analog 2’s methoxybenzylidene, reducing extended π-systems and UV absorption .

Physicochemical Properties

  • Lipophilicity : The target’s difluorophenyl group balances hydrophobicity, whereas Analog 1’s ethylphenyl increases logP, favoring membrane permeability but risking solubility issues .
  • Molecular Weight : The target (~342 Da) is smaller than Analog 2 (~657 Da) and Analog 3 (~641.5 Da), suggesting better bioavailability .

Research Implications

  • Electron-Deficient Systems : The target’s fluorine atoms could stabilize charge-transfer interactions, making it relevant in materials science (e.g., organic semiconductors) .
  • Pharmaceutical Potential: Structural parallels to pyrazole and triazole-based pesticides (e.g., fipronil ) hint at possible bioactivity, though toxicity studies are needed.

Biological Activity

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings and case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrrolo[3,4-d][1,2,3]triazole core.
  • A benzyl group and a difluorophenyl substituent.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions including cycloaddition and functionalization techniques. The specific methods can vary based on the desired yield and purity of the final product.

Antioxidant Activity

Research indicates that derivatives of triazoles exhibit significant antioxidant properties. For example:

  • Compounds similar to this compound have shown high interaction with DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential as effective radical scavengers. In studies measuring inhibition percentages after specific durations (20 min and 60 min), compounds demonstrated varying degrees of effectiveness against lipid peroxidation .

Antifungal Activity

The compound has been evaluated for its antifungal properties against several strains:

  • In vitro assays revealed that triazole derivatives exhibited significant fungicidal activity against various filamentous fungi and Candida species. Notably, certain derivatives showed efficacy comparable to established antifungal agents like itraconazole .

Enzyme Inhibition

Research has identified that the compound may act as an inhibitor for specific enzymes:

  • The ability to inhibit lipoxygenase (LOX) was highlighted in studies where related compounds demonstrated IC50 values indicative of potent inhibition . This suggests a potential application in conditions where LOX activity is implicated.

Study 1: Antioxidant Evaluation

A comparative study assessed various triazole derivatives for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with the 2,4-difluorophenyl motif displayed superior antioxidant activity compared to others .

Study 2: Antifungal Screening

A library of novel benzylic 1,2,3-triazole derivatives was screened for antifungal activity. The results indicated that certain compounds exhibited better efficacy than traditional antifungals against multiple Candida species .

Data Tables

Activity Type Tested Compounds Results
AntioxidantVarious triazole derivativesHigh DPPH inhibition (64.5% - 96%)
AntifungalBenzylic 1,2,3-triazole derivativesEffective against C. albicans and others
Enzyme InhibitionRelated triazole compoundsLOX IC50 = 10 μM

Q & A

Basic: What synthetic methodologies are optimal for constructing the pyrrolo-triazole-dione core in this compound?

The pyrrolo-triazole-dione scaffold can be synthesized via multi-step protocols involving cyclocondensation and coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling (as demonstrated for analogous pyrrolo-pyrazoles in ) can introduce aryl substituents. Key steps include:

  • Step 1 : Preparation of the pyrrolidine precursor via [3+2] cycloaddition of azides and alkynes (click chemistry), followed by oxidation to form the triazole ring .
  • Step 2 : Introduction of the 3,4-difluorophenyl group via Suzuki coupling using Pd(PPh₃)₄, K₃PO₄, and boronic acids in degassed DMF/H₂O .
  • Step 3 : Benzylation at the N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Critical Parameters : Reaction temperature (50–100°C), solvent purity, and exclusion of moisture for Pd-catalyzed steps .

Basic: How can structural characterization resolve ambiguities in regioselectivity during triazole formation?

X-ray crystallography is the gold standard for confirming regiochemistry. For example, resolved the stereochemistry of a related pyrrolo-pyrazole-dione using orthorhombic crystal data (space group P212121, a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å). Complementary techniques include:

  • ¹H/¹³C NMR : Chemical shifts for triazole protons typically appear at δ 7.5–8.5 ppm, while pyrrolidine protons resonate at δ 3.0–4.5 ppm .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) in the dione moiety appear near 1700–1750 cm⁻¹ .

Data Contradiction Tip : Discrepancies in NOESY/ROESY data may arise from dynamic effects; corroborate with computational models (e.g., DFT) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map reaction pathways. For instance:

  • Nucleophilic Attack : Calculate Fukui indices (electrophilicity) at the triazole C4/C6 positions to predict sites for substitution .
  • Solvent Effects : Use COSMO-RS models to simulate polar aprotic solvents (e.g., DMSO) that stabilize transition states .

Case Study : highlights ICReDD’s quantum chemical reaction path searches to optimize conditions for analogous heterocycles, reducing trial-and-error experimentation by 40–60%.

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific binding .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. allosteric mechanisms .
  • Off-Target Screening : Use proteome-wide affinity chromatography (as in ) to identify unintended targets.

Example : observed variable anticancer activity for a related compound due to differential solubility in cell media (DMSO vs. PBS).

Advanced: What strategies improve regioselectivity in benzylation and fluorophenyl substitution?

  • Directed Metalation : Use directing groups (e.g., pyrazole N-methyl) to control benzylation sites via chelation-assisted C–H activation .
  • Fluorine Effects : The electron-withdrawing 3,4-difluorophenyl group enhances electrophilicity at the C5 position, favoring nucleophilic aromatic substitution over Friedel-Crafts pathways .
  • Protecting Groups : Temporarily mask reactive sites (e.g., triazole NH with Boc) to prevent undesired alkylation .

Optimization Data : achieved 85% yield for a similar Suzuki coupling by pre-complexing the boronic acid with Pd(OAc)₂ at 80°C for 12 hours.

Advanced: How to design stability studies for aqueous formulations of this compound?

  • Forced Degradation : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
  • Analytical Tools : Monitor degradation via UPLC-MS/MS (e.g., loss of difluorophenyl moiety at m/z 320.1) .
  • Stabilizers : Co-solvents like PEG-400 or cyclodextrins can mitigate hydrolysis of the dione ring .

Key Finding : notes that fluorinated pyrazoles exhibit hydrolytic instability above pH 9, requiring buffered formulations (pH 6–7.5).

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